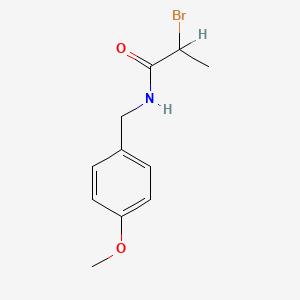

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

Übersicht

Beschreibung

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromine atom, a methoxybenzyl group, and a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the photochemical benzylic bromination using bromotrichloromethane (BrCCl₃) in continuous flow, which is compatible with electron-rich aromatic substrates . This method provides high yields and efficient production of the brominated intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxybenzyl group can be oxidized under specific conditions.

Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) under mildly oxidizing conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products

Substitution: Formation of azides or thiols.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxybenzyl group can undergo oxidation, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzyl chloride: Similar in structure but lacks the amide group.

4-Methoxybenzoyl chloride: Contains a carbonyl chloride group instead of an amide.

N-(4-Methoxybenzyl)acetamide: Similar amide structure but without the bromine atom.

Biologische Aktivität

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antioxidant, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a bromine atom and a methoxybenzyl group attached to a propanamide backbone. The presence of these functional groups is believed to influence its biological activities significantly.

Antioxidant Activity

Antioxidant activity is one of the key biological properties attributed to this compound. Studies have demonstrated that compounds with similar structures exhibit significant radical scavenging abilities. For instance, derivatives containing methoxy groups have shown enhanced antioxidant properties compared to their non-methoxylated counterparts.

- DPPH Radical Scavenging Assay : This assay is commonly employed to evaluate the antioxidant capacity of compounds. For example, certain derivatives of propanamide with methoxy substitutions have been reported to exhibit antioxidant activities that are 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays against different cancer cell lines.

- Cell Line Studies : The MTT assay has been utilized to assess cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicate that compounds similar to this compound show greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy against certain tumor types .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that compounds with bromo and methoxy substitutions can exhibit varying degrees of antibacterial and antifungal activities.

- Spectrum of Activity : Compounds structurally related to this compound have been tested against both Gram-positive and Gram-negative bacteria, showing promising results. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Activity : A focused series of propanamide derivatives were tested for their anticancer properties, revealing that modifications in the structure significantly affected their cytotoxicity profiles .

- Antioxidant Efficacy Comparison : A comparative study showed that certain derivatives exhibited antioxidant activities comparable to or exceeding those of standard antioxidants like vitamin C .

- Antimicrobial Testing : In vitro testing against various pathogens indicated that some derivatives had potent antimicrobial effects, supporting their potential as therapeutic agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQCNGWBKXWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931606 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142713-63-1 | |

| Record name | Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.